Cas no 476669-97-3 ((2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-fluorophenyl)prop-2-enenitrile)

(2Z)-2-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile is a structurally complex organic compound featuring a thiazole core substituted with a 3,4-dimethylphenyl group and a fluorophenyl-acrylonitrile moiety. Its Z-configuration around the double bond enhances stereochemical specificity, making it valuable in targeted chemical synthesis. The presence of electron-withdrawing cyano and fluorine groups contributes to its reactivity, particularly in nucleophilic addition or cyclization reactions. The thiazole ring system offers potential biological activity, suggesting utility in pharmaceutical or agrochemical research. This compound’s well-defined structure and functional group diversity make it a versatile intermediate for developing specialized fine chemicals or bioactive molecules. Proper handling requires adherence to safety protocols for nitrile-containing compounds.
(2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-fluorophenyl)prop-2-enenitrile structure
476669-97-3 structure
Product name:(2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-fluorophenyl)prop-2-enenitrile
CAS No:476669-97-3
MF:C20H15FN2S
MW:334.409906625748
CID:6007011
PubChem ID:18558337

(2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-fluorophenyl)prop-2-enenitrile Chemical and Physical Properties

Names and Identifiers

    • (2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-fluorophenyl)prop-2-enenitrile
    • (Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile
    • AKOS005639552
    • F0760-0316
    • (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile
    • (2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile
    • 476669-97-3
    • Inchi: 1S/C20H15FN2S/c1-13-3-6-16(9-14(13)2)19-12-24-20(23-19)17(11-22)10-15-4-7-18(21)8-5-15/h3-10,12H,1-2H3/b17-10-
    • InChI Key: PYXAEAAKJJMCIA-YVLHZVERSA-N
    • SMILES: S1C(/C(/C#N)=C\C2C=CC(=CC=2)F)=NC(=C1)C1C=CC(C)=C(C)C=1

Computed Properties

  • Exact Mass: 334.09399782g/mol
  • Monoisotopic Mass: 334.09399782g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 503
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 64.9Ų

(2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-fluorophenyl)prop-2-enenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0760-0316-50mg
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile
476669-97-3 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0760-0316-2mg
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile
476669-97-3 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0760-0316-2μmol
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile
476669-97-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0760-0316-4mg
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile
476669-97-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0760-0316-20mg
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile
476669-97-3 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0760-0316-30mg
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile
476669-97-3 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0760-0316-5μmol
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile
476669-97-3 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0760-0316-75mg
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile
476669-97-3 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0760-0316-20μmol
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile
476669-97-3 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0760-0316-5mg
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile
476669-97-3 90%+
5mg
$69.0 2023-05-17

Additional information on (2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-fluorophenyl)prop-2-enenitrile

Chemical Profile of (2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-fluorophenyl)prop-2-enenitrile (CAS No. 476669-97-3)

The compound (2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-fluorophenyl)prop-2-enenitrile, identified by its CAS number 476669-97-3, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple heterocyclic rings and functional groups makes it a promising candidate for further exploration in the development of novel therapeutic agents.

In recent years, the demand for innovative compounds with unique structural and pharmacological properties has surged. The synthesis and characterization of (2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-fluorophenyl)prop-2-enenitrile aligns with this trend, offering a versatile scaffold for the design of molecules with enhanced biological activity. The compound's molecular structure incorporates a thiazole ring, which is a well-known pharmacophore in medicinal chemistry, known for its role in various biological processes and therapeutic interventions.

The significance of this compound is further underscored by its potential interactions with biological targets. The combination of a nitrile group and fluorinated aromatic rings enhances its binding affinity to specific enzymes and receptors. This feature is particularly relevant in the context of developing drugs that target neurological disorders, where precise molecular interactions are crucial for efficacy. Current research indicates that compounds with similar structural motifs have shown promise in preclinical studies as modulators of neurotransmitter pathways.

Advances in synthetic methodologies have enabled the efficient preparation of (2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-fluorophenyl)prop-2-enenitrile, making it more accessible for further investigation. The use of modern techniques such as transition metal-catalyzed cross-coupling reactions has streamlined the synthesis process, allowing for greater scalability and purity. These advancements are critical for ensuring that subsequent biological evaluations are conducted on high-quality material, thereby enhancing the reliability of experimental results.

The compound's potential is also reflected in its solubility and stability profiles. These properties are essential for formulating effective drug candidates that can be administered orally or via other routes. Preliminary studies have demonstrated that modifications to the molecular structure can significantly influence these physicochemical properties. For instance, optimizing the position and type of substituents can improve solubility while maintaining or enhancing biological activity.

In the realm of drug discovery, computational modeling plays a pivotal role in predicting the behavior of new compounds. Molecular docking simulations have been employed to explore the binding interactions of (2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-fluorophenyl)prop-2-enenitrile with target proteins. These simulations have provided valuable insights into its binding affinity and mode of action, guiding the design of more potent derivatives. Such computational approaches are indispensable in modern drug development pipelines, as they allow for rapid screening and optimization of candidate molecules.

The integration of machine learning algorithms has further accelerated the process of identifying promising drug candidates. By analyzing large datasets containing structural and biological information, these algorithms can predict the efficacy and toxicity profiles of new compounds with remarkable accuracy. The application of such techniques to (2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-fluorophenyl)prop-2-enenitrile has already yielded valuable insights into its potential as a therapeutic agent.

Future directions in the study of this compound include exploring its pharmacokinetic properties and potential side effects. Understanding how the body processes and eliminates such molecules is crucial for developing safe and effective drugs. Additionally, investigating its interactions with other biological targets may uncover new therapeutic applications beyond those initially anticipated.

The versatility of (2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-fluorophenyl)prop-2-enenitrile extends to its potential use as an intermediate in the synthesis of more complex molecules. Its unique structural features make it an attractive building block for designing novel drugs with tailored properties. This flexibility is highly valued in medicinal chemistry, where innovation often hinges on the ability to modify and adapt existing structures.

In conclusion, (2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-fluorophenyl)prop-2-enenitrile represents a significant contribution to the field of pharmaceutical chemistry. Its complex structure, combined with promising pharmacological properties, makes it a valuable asset in ongoing drug discovery efforts. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an important role in the development of next-generation therapeutic agents.

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